molecular formula C17H34N2O4 B13991338 Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate CAS No. 7155-15-9

Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate

Cat. No.: B13991338
CAS No.: 7155-15-9
M. Wt: 330.5 g/mol
InChI Key: MAAJGQAVUCXTLW-UHFFFAOYSA-N
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Description

Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate is a chemical compound with the molecular formula C17H34N2O4 It is characterized by its complex structure, which includes a butyl group, a butoxycarbonylmethylamino group, and a pentylamino group

Properties

CAS No.

7155-15-9

Molecular Formula

C17H34N2O4

Molecular Weight

330.5 g/mol

IUPAC Name

butyl 2-[5-[(2-butoxy-2-oxoethyl)amino]pentylamino]acetate

InChI

InChI=1S/C17H34N2O4/c1-3-5-12-22-16(20)14-18-10-8-7-9-11-19-15-17(21)23-13-6-4-2/h18-19H,3-15H2,1-2H3

InChI Key

MAAJGQAVUCXTLW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CNCCCCCNCC(=O)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate typically involves multiple steps, including the protection of amine groups and the formation of ester bonds. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine groups, followed by the reaction with butyl acetate to form the desired compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines and alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols. Substitution reactions can result in the formation of new esters or amides.

Scientific Research Applications

Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Butyl 2-[5-(butoxycarbonylmethylamino)pentylamino]acetate include:

    Butyl acetate: A simpler ester with similar functional groups.

    Pentylamine: A related amine with a similar carbon chain length.

    Butoxycarbonylmethylamine: A compound with a similar protecting group.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .

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